

# crystal structure analysis of Potassium 4-bromo-2,6-xlenolate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Potassium 4-bromo-2,6-xlenolate

Cat. No.: B12650268

[Get Quote](#)

## Crystal Structure Analysis: A Technical Guide

Disclaimer: A comprehensive search of publicly available scientific databases did not yield specific crystal structure data for **Potassium 4-bromo-2,6-xlenolate**. As a representative alternative, this guide provides an in-depth technical analysis of the crystal structure of a closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, based on available research. This information is intended for researchers, scientists, and drug development professionals.

## Introduction

This document details the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol. The determination of the three-dimensional arrangement of atoms within a crystal lattice is paramount for understanding its physical and chemical properties. This information is particularly valuable in drug development for structure-based drug design and in materials science for predicting material properties. The following sections provide a summary of the crystallographic data, the experimental procedures used for structure determination, and a workflow of the analysis.

## Crystallographic Data Summary

The crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-bromo-2,6-bis(hydroxymethyl)phenol[1]

Parameter	Value
Empirical Formula	C <sub>8</sub> H <sub>9</sub> BrO <sub>3</sub>
Formula Weight	233.06 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	7.365(4)
b (Å)	14.479(4)
c (Å)	8.433(2)
β (°)	112.72(3)
Volume (Å <sup>3</sup> )	829.5(6)
Z	4
Temperature (K)	173
Wavelength (Å)	0.71073 (Mo Kα)
R <sub>gt</sub> (F)	0.029
wR <sub>ref</sub> (F)	0.026

## Atomic Coordinates

The positions of the non-hydrogen atoms within the unit cell are provided in Table 2. These coordinates define the molecular structure of 4-bromo-2,6-bis(hydroxymethyl)phenol.

Table 2: Atomic Coordinates for Non-Hydrogen Atoms[1]

Atom	x	y	z
Br(4)	0.05852(4)	0.14483(2)	0.14077(4)
O(1)	0.3889(3)	-0.1121(1)	0.7455(2)
O(2)	0.4958(3)	0.0893(1)	0.9164(2)
O(3)	0.3364(3)	-0.1970(1)	0.2630(2)
C(1)	0.3135(4)	-0.0497(2)	0.6131(3)
C(2)	0.2907(3)	-0.0824(2)	0.4500(3)
C(3)	0.2140(4)	-0.0240(2)	0.3110(3)
C(4)	0.1627(4)	0.0654(2)	0.3353(3)
C(5)	0.1830(4)	0.0974(2)	0.4953(3)
C(6)	0.2606(3)	0.0398(2)	0.6373(3)
C(7)	0.2894(4)	0.0768(2)	0.8120(3)
C(8)	0.3502(4)	-0.1804(2)	0.4344(3)

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol was achieved by reacting 4-bromophenol with formaldehyde in the presence of sodium hydroxide.<sup>[1]</sup> Colorless needle-like crystals suitable for X-ray diffraction were obtained through recrystallization from ethyl acetate.<sup>[1]</sup>

### X-ray Data Collection

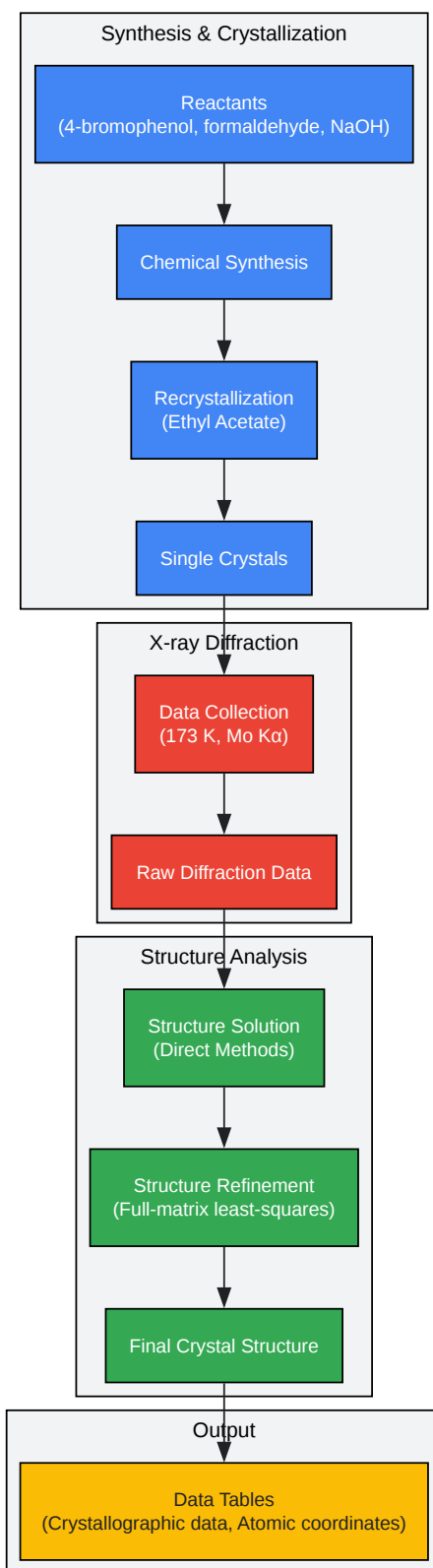
A single crystal of suitable size and quality was mounted on a diffractometer. The crystal was maintained at a constant temperature of 173 K during data collection to minimize thermal vibrations. X-ray diffraction data were collected using Mo K $\alpha$  radiation.

### Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. The positions of hydrogen atoms were determined from difference Fourier maps and refined isotropically.

## Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol.



[Click to download full resolution via product page](#)

Experimental Workflow for Crystal Structure Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [crystal structure analysis of Potassium 4-bromo-2,6-xyleneolate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12650268#crystal-structure-analysis-of-potassium-4-bromo-2-6-xyleneolate\]](https://www.benchchem.com/product/b12650268#crystal-structure-analysis-of-potassium-4-bromo-2-6-xyleneolate)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)